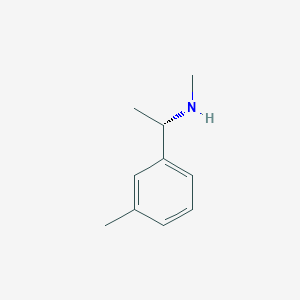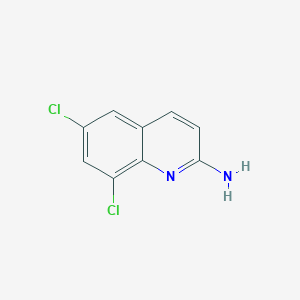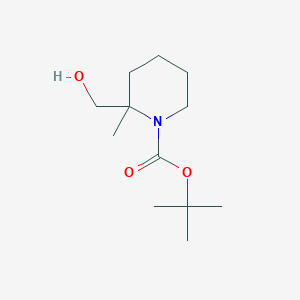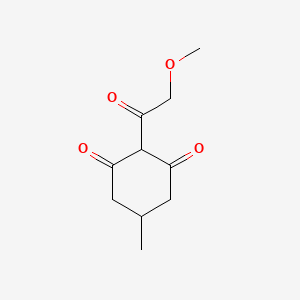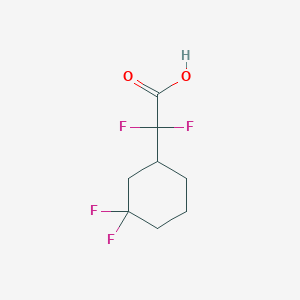
2-(3,3-Difluorocyclohexyl)-2,2-difluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two difluorocyclohexyl groups and a difluoroacetic acid moiety. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid typically involves the fluorination of cyclohexyl derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol derivatives.
科学的研究の応用
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions or as a ligand in receptor binding studies.
類似化合物との比較
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- 2,2-Difluoroacetic acid
- 3,3-Difluorocyclohexanol
Uniqueness
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is unique due to the combination of difluorocyclohexyl and difluoroacetic acid moieties, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
特性
分子式 |
C8H10F4O2 |
|---|---|
分子量 |
214.16 g/mol |
IUPAC名 |
2-(3,3-difluorocyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H10F4O2/c9-7(10)3-1-2-5(4-7)8(11,12)6(13)14/h5H,1-4H2,(H,13,14) |
InChIキー |
CNMVLQKWSLCHHX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)(F)F)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
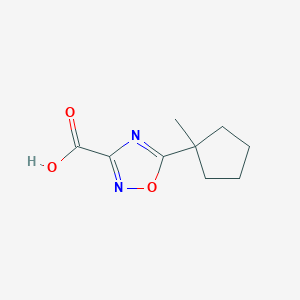

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)

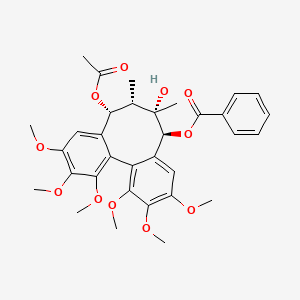
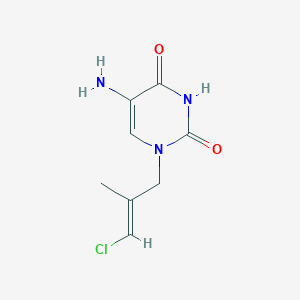
![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
